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Cat. No.: B1663652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent Rho-associated coiled-coil

containing protein kinase (ROCK) inhibitors: Y-33075 and fasudil. The information presented

herein is curated from publicly available experimental data to assist researchers in making

informed decisions for their specific applications.

Introduction to ROCK Inhibition
The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a

crucial role in regulating the actin cytoskeleton.[1] They are key effectors of the small GTPase

RhoA and are involved in a multitude of cellular processes, including cell adhesion, migration,

proliferation, and smooth muscle contraction.[1][2] Dysregulation of the ROCK signaling

pathway has been implicated in various pathological conditions, including cardiovascular

diseases, neurodegenerative disorders, and cancer, making ROCK an attractive therapeutic

target.[1][3]

Y-33075 and fasudil are two widely studied small molecule inhibitors of ROCK. While both

compounds effectively block ROCK activity, they exhibit distinct profiles in terms of potency,

selectivity, and pharmacokinetic properties. This guide aims to provide a detailed, data-driven

comparison to highlight these differences.
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A fundamental understanding of the chemical properties of Y-33075 and fasudil is essential for

their application in experimental settings.

Property Y-33075 Fasudil

Chemical Structure (Image of Y-33075 structure) (Image of Fasudil structure)

IUPAC Name

(R)-4-(1-aminoethyl)-N-(1H-

pyrrolo[2,3-b]pyridin-4-

yl)benzamide

5-(1,4-diazepane-1-

sulfonyl)isoquinoline

Molecular Formula C16H16N4O C14H17N3O2S

Molecular Weight 280.33 g/mol 291.37 g/mol

Synonyms Y-39983 HA-1077, AT-877

In Vitro Potency and Selectivity
The potency and selectivity of an inhibitor are critical parameters that dictate its utility in both in

vitro and in vivo studies. The following tables summarize the available data for Y-33075 and

fasudil.

Table 2.1: Potency against ROCK Isoforms
Compound Target Assay Type Value Reference

Y-33075 ROCK IC50 3.6 nM [4]

Fasudil ROCK1 Ki 0.33 µM

ROCK2 IC50 0.158 µM

Note: Direct comparative studies of Y-33075 and fasudil on ROCK1 and ROCK2 under

identical experimental conditions are limited. The provided data is collated from different

sources.

Table 2.2: Selectivity Profile against Other Kinases
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Compound Kinase Assay Type Value (µM) Reference

Y-33075 PKC IC50 0.42 [4]

CaMKII IC50 0.81 [4]

Fasudil PKA Ki 1.6 [5]

PKG Ki 1.6 [5]

PKC Ki 3.3 [5]

MLCK Ki 36 [5]

Cellular Activity
The efficacy of ROCK inhibitors in cellular assays provides valuable insights into their biological

effects.

Table 3.1: Effect on Cell Contraction
Compound Cell Type Assay

Effective
Concentration

Reference

Y-33075

Human Hepatic

Stellate Cells

(TWNT-4)

Collagen Gel

Contraction

Significant

inhibition at 100

nM, 1 µM, and

10 µM

[6]

Fasudil
Canine Basilar

Artery Strips

KCl, PGF2α, or

U-46619-induced

contraction

Concentration-

dependent

relaxation

Y-33075 has been shown to be approximately 10-fold more potent than the related inhibitor Y-

27632 in inhibiting the contraction of hepatic stellate cells.[6]

Table 3.2: Effect on Cell Migration
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Compound Cell Type Assay Effect Reference

Y-33075

Human Hepatic

Stellate Cells

(TWNT-4)

Wound Healing

Assay

Increased

migration at 1

µM; decreased

migration at 10

µM

[6]

Fasudil Tumor Cells Not specified

Inhibition of

tumor cell

migration

[7]

Pharmacokinetics
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of

a compound in vivo.
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Compound Species Administration Key Findings Reference

Fasudil Rats Oral, IV

Dose-dependent

pharmacokinetic

s between 2-6

mg/kg.

Significant

gender

differences in

bioavailability

and excretion.

[8]

Dogs Oral, IV

No gender

difference in

absolute

bioavailability

after single or

repeated

administrations.

[8]

Humans Oral, IV Oral

administration

results in low

systemic

concentrations of

fasudil due to a

pronounced first-

pass effect, but

its active

metabolite,

hydroxyfasudil,

shows good

systemic

availability.[9]

Elimination half-

life of fasudil is

0.76 hours, while

the active

metabolite

[9][10]
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hydroxyfasudil

has a half-life of

4.66 hours.[10]

Pharmacokinetic data for Y-33075 is not readily available in the public domain.

Signaling Pathway and Experimental Workflows
Visual representations of the ROCK signaling pathway and typical experimental workflows can

aid in understanding the mechanism of action and experimental design.
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Click to download full resolution via product page

Caption: The ROCK signaling pathway.
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Caption: Workflow for a cell contraction assay.

Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below

are representative protocols for key experiments involving ROCK inhibitors.

In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds

against ROCK in a cell-free system.

Materials:

Recombinant active ROCK protein

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35)

Substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)

ATP (e.g., [γ-32P]ATP for radiometric assay, or unlabeled ATP for ELISA-based assays)

Test compounds (Y-33075, fasudil) at various concentrations

96-well plates

Phosphocellulose paper or ELISA plate pre-coated with substrate
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Scintillation counter or plate reader

Procedure:

Prepare serial dilutions of the test compounds in the kinase buffer.

In a 96-well plate, add the kinase buffer, recombinant ROCK enzyme, and the test compound

or vehicle control.

Initiate the reaction by adding ATP and the substrate.

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid for radiometric

assays).

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash

extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated

radioactivity using a scintillation counter.

For ELISA-based assays, transfer the reaction mixture to an ELISA plate pre-coated with the

substrate. After incubation and washing steps, detect the phosphorylated substrate using a

specific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

[11]

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve.

Cell Contraction Assay
This assay measures the ability of cells to contract a collagen matrix, a process largely

dependent on ROCK activity.

Materials:

Cells cultured to confluence (e.g., fibroblasts, hepatic stellate cells)

Collagen type I solution
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Cell culture medium

24-well plates

Sterile spatula or pipette tip

Imaging system and analysis software

Procedure:

Harvest and resuspend cells in serum-free medium.

Prepare a cell-collagen mixture by combining the cell suspension with a neutralized collagen

solution on ice.

Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C.

After polymerization, add cell culture medium containing the desired concentrations of Y-
33075, fasudil, or vehicle control to each well.

Incubate the plates for 24-48 hours.

Gently detach the collagen gels from the sides of the wells using a sterile spatula.

Capture images of the gels at specified time points.

Measure the area of each gel using image analysis software.

Calculate the percentage of contraction relative to the initial gel area. A decrease in

contraction indicates inhibition of ROCK activity.[6]

Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of ROCK inhibitors on the collective migration of a cell

monolayer.

Materials:

Cells cultured to a confluent monolayer in 6-well plates
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Sterile 200 µL pipette tip or a specialized scratch tool

Cell culture medium with reduced serum

Test compounds (Y-33075, fasudil) at various concentrations

Microscope with a camera

Procedure:

Culture cells to form a confluent monolayer in 6-well plates.

Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

Wash the cells with PBS to remove detached cells.

Replace the medium with fresh medium containing reduced serum and the test compounds

or vehicle control.

Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12

hours) until the wound in the control wells is nearly closed.

Measure the width of the scratch at multiple points for each condition and time point.

Calculate the percentage of wound closure over time. An inhibition or alteration of wound

closure indicates an effect on cell migration.

Conclusion
Both Y-33075 and fasudil are valuable tools for studying the physiological and pathological

roles of the ROCK signaling pathway. Y-33075 emerges as a highly potent ROCK inhibitor with

an IC50 in the low nanomolar range, making it particularly suitable for in vitro studies requiring

high specificity and potency. Fasudil, while less potent than Y-33075, is a clinically approved

drug with a well-characterized pharmacokinetic and safety profile in humans, rendering it a

valuable compound for translational and in vivo research.[9]

The choice between Y-33075 and fasudil will ultimately depend on the specific experimental

context, including the desired potency, the importance of selectivity, and whether the study is
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conducted in vitro or in vivo. Researchers should carefully consider the data presented in this

guide to select the most appropriate inhibitor for their research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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